5-Aminonaphthalene-2-sulfonyl chloride
Description
5-Aminonaphthalene-2-sulfonyl chloride is an aromatic sulfonyl chloride derivative characterized by a naphthalene backbone substituted with an amino group (-NH₂) at the 5-position and a sulfonyl chloride (-SO₂Cl) group at the 2-position. This compound is primarily utilized in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other functionalized intermediates due to its electrophilic sulfonyl chloride moiety.
Key properties include:
- Molecular formula: C₁₀H₈ClNO₂S (inferred from structural analogs).
- Reactivity: The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols, while the amino group can participate in diazotization or act as a directing group in electrophilic substitution.
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
5-aminonaphthalene-2-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 |
InChI Key |
VCNUPVKFLTYPNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C(=C1)N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 5-Aminonaphthalene Derivatives
The most straightforward approach involves sulfonating 5-aminonaphthalene or its derivatives using chlorosulfonic acid or sulfur trioxide complexes. This method typically proceeds under controlled temperature conditions to prevent over-sulfonation or degradation.
- Sulfonating Agent: Chlorosulfonic acid or sulfur trioxide complex
- Solvent: Usually an inert solvent like chlorinated hydrocarbons (e.g., chloroform)
- Temperature: 0°C to 50°C to control reaction rate and selectivity
- Procedure:
- Dissolve 5-aminonaphthalene in the solvent
- Add chlorosulfonic acid dropwise with stirring
- Maintain temperature to prevent side reactions
- After completion, quench in ice-cold water
- Isolate the sulfonyl chloride via filtration and purification
- High yield and purity
- Suitable for large-scale synthesis
- Requires careful temperature control
- Handling of corrosive reagents
Ammonolysis of Chlorosulfonyl Derivatives
This approach involves initial formation of chlorosulfonyl derivatives, such as 2-chlorosulfonyl-5-nitrobenzenes, followed by ammonolysis to introduce the amino group, yielding 5-aminonaphthalene-2-sulfonyl chloride.
- Step 1: Synthesis of chlorosulfonyl intermediates
- Step 2: Ammonolysis to replace chlorine with amino groups
- Chlorosulfonylation:
- React 5-nitrobenzenesulfonyl chloride with chlorinating agents under controlled temperature (~50°C)
- Ammonolysis:
- React chlorosulfonyl intermediates with ammonia or ammoniacal liquor at 30°C–70°C
Data from Patent CN103570595A:
- Chlorosulfonylation followed by ammonolysis yields this compound with yields around 86–87.5% under optimized conditions.
- High yield
- Good control over substitution pattern
- Multi-step process
- Use of hazardous reagents
Silylamine Coupling of Sulfonyl Chlorides
A recent approach involves coupling sulfonyl chlorides with N-silylamines to form sulfonamides, which can be subsequently transformed into sulfonyl chlorides.
- Dissolve sulfonyl chloride in acetonitrile
- Add N-silylamine slowly under reflux
- Reflux for 1 hour
- Purify via chromatography
Research Reference:
- This method has been used for sulfonamide synthesis with high yields, offering an alternative route to sulfonyl chlorides.
- Metal-free process
- Good functional group tolerance
Summary of Preparation Parameters
| Method | Key Reagents | Solvent | Temperature Range | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Direct sulfonation | Chlorosulfonic acid, sulfur trioxide | Chloroform, chlorinated hydrocarbons | 0–50°C | Not specified | Suitable for large scale, high purity |
| Ammonolysis of chlorosulfonyl derivatives | Chlorosulfonyl intermediates, ammonia | Water, polar solvents | 30–70°C | 86–87.5 | Patent CN103570595A, high yield |
| Reduction of nitro derivatives | Iron powder, ethanol/water | Ethanol, water | 40–80°C | 69–87 | Efficient reduction, scalable |
| Silylamine coupling | N-silylamines, acetonitrile | Acetonitrile | Reflux (~80°C) | Not specified | Metal-free, versatile |
Chemical Reactions Analysis
Types of Reactions
5-Aminonaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or a sulfonamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). These reactions typically occur in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.
Oxidation Reactions: Nitro or nitroso derivatives.
Reduction Reactions: Sulfonyl hydride or sulfonamide.
Scientific Research Applications
There appears to be some confusion regarding the chemical compound specified in the query. The query asks for information about "5-Aminonaphthalene-2-sulfonyl chloride," but the search results largely discuss "5-Aminonaphthalene-1-sulfonyl chloride" and "Dansyl chloride" (5-(dimethylamino)naphthalene-1-sulfonyl chloride). It is important to note that these are different compounds with potentially different applications . Given this discrepancy, the following information will focus on the applications of compounds that are structurally similar and relevant, such as 5-Aminonaphthalene-1-sulfonyl chloride and Dansyl chloride, based on the available search results.
General Information: Dansyl chloride, also known as 5-(dimethylamino)naphthalene-1-sulfonyl chloride, reacts with primary amino groups in aliphatic and aromatic amines to produce stable, fluorescent sulfonamide adducts . It can also react with secondary amines and is denoted as DNSC .
Applications:
- Amino Acid Modification: Dansyl chloride is widely used to modify amino acids, specifically in protein sequencing and amino acid analysis .
- Protein Folding and Dynamics: Protein-DNSC conjugates are sensitive to their immediate environment . They can accept energy from the amino acid tryptophan, which allows this labeling technique to be used in investigating protein folding and dynamics .
- Synthesis of Sulfonamides: Dansyl chloride can be coupled with primary amines to synthesize sulfonamides, which have potential anticancer applications .
Reaction Conditions: To synthesize sulfonamides, dansyl chloride is added dropwise to an amine dissolved in anhydrous pyridine at 0 °C . The reaction mixture is agitated at room temperature under a nitrogen atmosphere until the limiting reagent is consumed . The resulting solid products are purified using column chromatography .
Other Relevant Information:
- Dansyl chloride is unstable in dimethyl sulfoxide, which should not be used to prepare solutions of the reagent .
- The fluorescence of sulfonamide adducts can be enhanced by adding alpha-cyclodextrin .
- Dansyl derivatives' extinction coefficient is important for measuring their concentration in solution .
Mechanism of Action
The mechanism of action of 5-aminonaphthalene-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form stable covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Comparative Analysis with Similar Sulfonyl Chlorides
Structural and Electronic Comparisons
Table 1: Structural and Electronic Properties of Selected Sulfonyl Chlorides
Key Observations:
- Electron-Donating vs. Withdrawing Effects: The amino group in this compound acts as an electron donor, similar to p-methoxybenzenesulfonyl chloride, which lowers the l/m ratio (a measure of transition-state looseness in solvolysis) compared to electron-withdrawing groups like NO₂ .
Mechanistic and Kinetic Comparisons
Table 2: Solvolysis Parameters for Sulfonyl Chlorides
Key Findings:
- Transition-State Modulation: The amino group in this compound likely stabilizes the transition state via resonance, reducing the l/m ratio compared to nitro-substituted analogs. This aligns with trends observed in p-MeO and p-NO₂ systems .
- General Base Catalysis : Evidence suggests that sulfonyl chlorides with electron-donating groups (e.g., NH₂, OCH₃) exhibit termolecular pathways involving two solvent molecules, as seen in the solvolysis of related compounds .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Aminonaphthalene-2-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology : While direct synthesis methods for this compound are not explicitly documented, analogous sulfonyl chlorides (e.g., 2-Naphthalenesulfonyl chloride) are synthesized via sulfonation followed by chlorination. A continuous flow approach using reagents like phosphorus oxychloride in acetonitrile under controlled temperature (40°C) and pressure (4 bar) can optimize yield and purity . For amino-substituted derivatives, protecting the amine group during sulfonation is critical to avoid side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use spectroscopic techniques:
- NMR (¹H, ¹³C) to confirm substitution patterns and amine protection.
- FT-IR to identify sulfonyl chloride (-SO₂Cl) stretches near 1370 cm⁻¹ and 1170 cm⁻¹.
- Mass spectrometry (ESI-MS) for molecular weight validation.
- HPLC with UV detection to assess purity (>95% is typical for research-grade reagents) .
Q. What are the stability considerations for storing this compound?
- Methodology : Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Store under inert gas (argon) in amber glass vials at 2–8°C. Regularly monitor decomposition via TLC or HPLC; hydrolyzed products (e.g., sulfonic acids) appear as additional peaks .
Advanced Research Questions
Q. How does this compound perform as a derivatizing agent in analytical chemistry, and what are its limitations compared to Dansyl chloride?
- Methodology : Unlike Dansyl chloride (a 1-sulfonyl derivative with strong fluorescence), the 2-sulfonyl substitution and amine group in this compound may alter reactivity and fluorescence quantum yield. Optimize derivatization conditions (pH, temperature) for amines or phenolic groups. Compare detection limits using fluorescence vs. UV-Vis detectors in HPLC . Note: The amino group may require protection to prevent self-condensation .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodology : Conduct kinetic studies under varying nucleophile concentrations (e.g., amines, alcohols). Use DFT calculations to model transition states and identify steric/electronic effects from the naphthalene ring and amino group. Compare with 1-sulfonyl analogs (e.g., 2-Naphthalenesulfonyl chloride) to assess positional effects on reaction rates .
Q. How can researchers resolve contradictions in reported reactivity or stability data for sulfonyl chlorides like this compound?
- Methodology :
- Controlled replication : Standardize reaction conditions (solvent, temperature, moisture levels) to isolate variables.
- Advanced analytics : Use LC-MS to detect trace impurities or degradation products influencing reactivity.
- Meta-analysis : Cross-reference studies with analogous compounds (e.g., 5-Methylfuran-2-sulfonyl chloride) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
